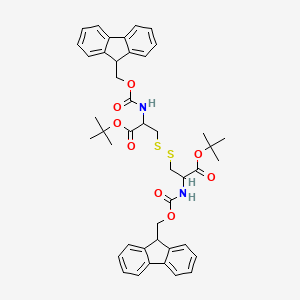
(s)-4-Chloro-3-hydroxybutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-4-Chloro-3-hydroxybutanal is an organic compound with a molecular formula of C4H7ClO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-Chloro-3-hydroxybutanal can be achieved through several methods. One common approach involves the chlorination of 3-hydroxybutanal. This reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under controlled conditions to ensure the selective formation of the desired product.
Another method involves the asymmetric reduction of 4-chloro-3-oxobutanal using chiral catalysts. This approach allows for the selective production of the (s)-enantiomer, which is crucial for applications requiring high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often employ optimized reaction conditions, including temperature control, solvent selection, and catalyst usage, to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-4-Chloro-3-hydroxybutanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-chloro-3-oxobutanal.
Reduction: The aldehyde group can be reduced to form 4-chloro-3-hydroxybutanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 4-chloro-3-oxobutanal
Reduction: 4-chloro-3-hydroxybutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(s)-4-Chloro-3-hydroxybutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: It is utilized in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of (s)-4-Chloro-3-hydroxybutanal depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with active sites and influencing reaction pathways. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-hydroxybutanoic acid
- 4-Chloro-3-hydroxybutanol
- 3-Chloro-2-hydroxybutanal
Uniqueness
(s)-4-Chloro-3-hydroxybutanal is unique due to its specific chiral center and functional groups, which confer distinct reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and product formation.
Propriétés
Formule moléculaire |
C4H7ClO2 |
|---|---|
Poids moléculaire |
122.55 g/mol |
Nom IUPAC |
4-chloro-3-hydroxybutanal |
InChI |
InChI=1S/C4H7ClO2/c5-3-4(7)1-2-6/h2,4,7H,1,3H2 |
Clé InChI |
XQXWWWKGIMBNKZ-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-2-[(2-prop-2-enylcyclopropyl)oxycarbonylamino]butanoic acid;1-phenylethanamine](/img/structure/B13388060.png)
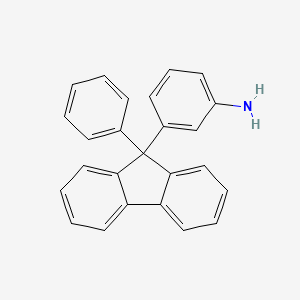
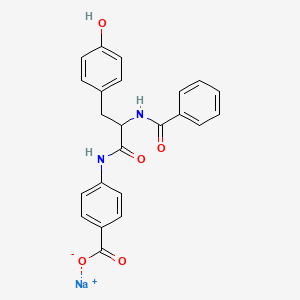
![6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13388076.png)
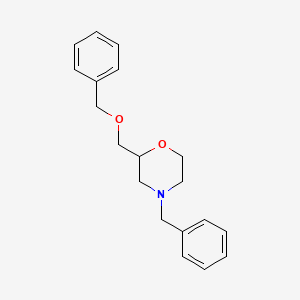
![CataCXium A-Pd-G2/Chloro[(di(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B13388082.png)
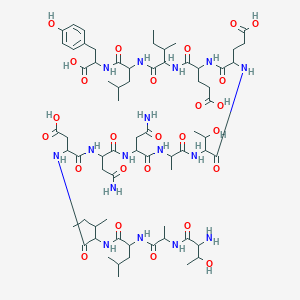
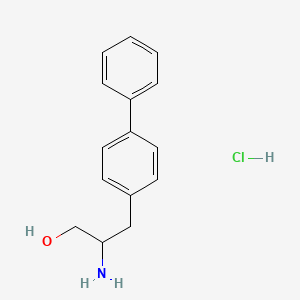
![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B13388138.png)
